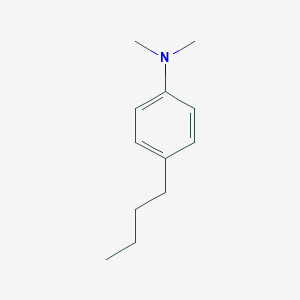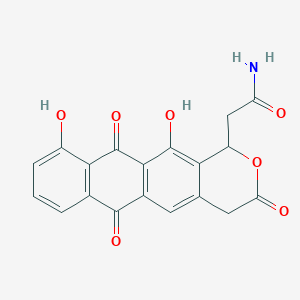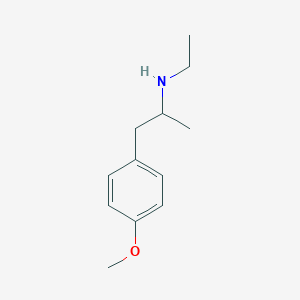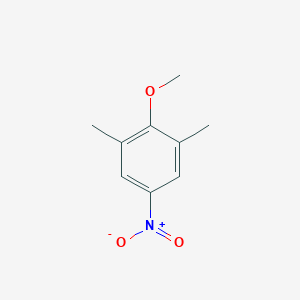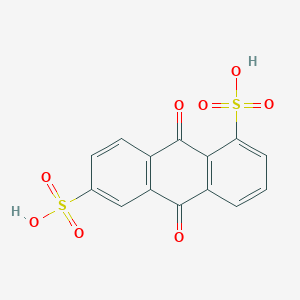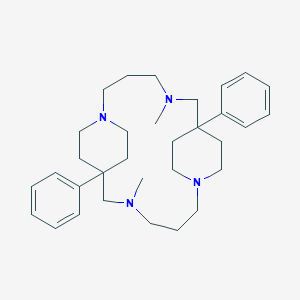
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as cyclam and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of cyclam is not fully understood. However, it is known that cyclam can form stable complexes with metal ions, which can be used in various applications. Cyclam has also been shown to have potential anticancer properties, although the exact mechanism of action is still being studied.
Biochemische Und Physiologische Effekte
Cyclam has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have potential anticancer properties and has been studied for its potential applications in drug delivery systems. Cyclam has also been shown to have potential applications in radiopharmaceuticals and imaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclam has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and can form stable complexes with metal ions. However, cyclam can be difficult to purify and can be sensitive to moisture and air. It is also important to note that cyclam is not soluble in water, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cyclam. One potential direction is the development of new synthesis methods that can produce cyclam with higher yield and purity. Another direction is the study of the mechanism of action of cyclam, particularly its potential anticancer properties. Cyclam can also be studied for its potential applications in drug delivery systems and radiopharmaceuticals. Finally, the development of new applications for cyclam in various fields of science is an exciting area of research.
Conclusion:
In conclusion, 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been shown to have low toxicity and potential anticancer properties. Cyclam can form stable complexes with metal ions and has been used as a ligand for metal ions in coordination complexes. Cyclam has several advantages for use in laboratory experiments, although it can be difficult to purify and can be sensitive to moisture and air. Finally, there are several future directions for the study of cyclam, including the development of new synthesis methods and the study of its potential applications in drug delivery systems and radiopharmaceuticals.
Synthesemethoden
Cyclam can be synthesized using various methods, including the reduction of cyclotriphosphazene, the reaction of ethylenediamine with glyoxal, and the reaction of 1,2-diaminocyclohexane with formaldehyde. The most common method for synthesizing cyclam is the reaction of 1,2-diaminocyclohexane with formaldehyde in the presence of a catalyst. This method produces cyclam with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclam has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, cyclam has been used as a ligand for metal ions in coordination complexes. In biology, cyclam has been used as a chelating agent for radiopharmaceuticals. In medicine, cyclam has been studied for its potential applications in cancer treatment and drug delivery systems.
Eigenschaften
CAS-Nummer |
13073-11-5 |
|---|---|
Produktname |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- |
Molekularformel |
C32H48N4 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
5,14-dimethyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C32H48N4/c1-33-19-9-21-35-25-17-32(18-26-35,30-13-7-4-8-14-30)28-34(2)20-10-22-36-23-15-31(27-33,16-24-36)29-11-5-3-6-12-29/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChI-Schlüssel |
SNQJIVDYNRPYBP-UHFFFAOYSA-N |
SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Kanonische SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Andere CAS-Nummern |
13073-11-5 |
Synonyme |
5,14-Dimethyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



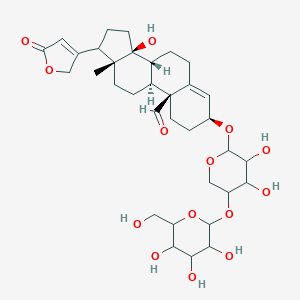
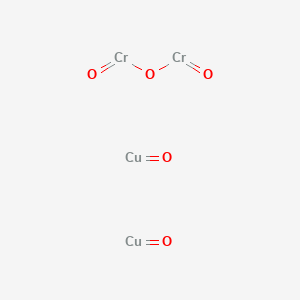
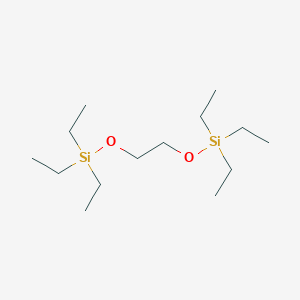
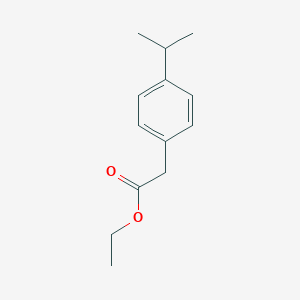
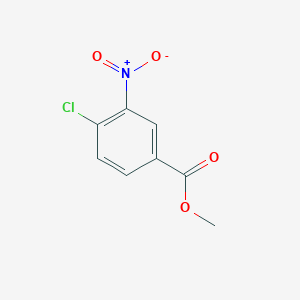
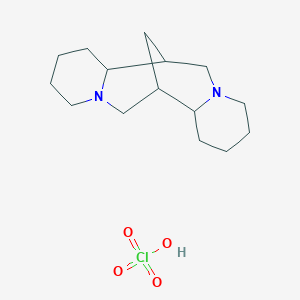
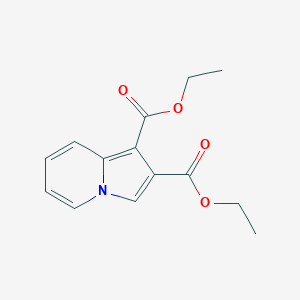
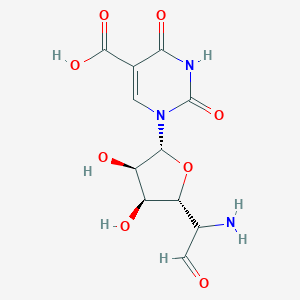
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
